Bisphenol A monosulfate
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Overview
Description
Bisphenol A monosulfate is a sulfate conjugate of Bisphenol A, a synthetic chemical widely used in the production of polycarbonate plastics and epoxy resins. This compound is a major metabolite of Bisphenol A in humans and other organisms, formed during Phase II metabolism. This compound is of significant interest due to its potential endocrine-disrupting properties and its widespread presence in the environment .
Preparation Methods
Synthetic Routes and Reaction Conditions: Bisphenol A monosulfate is synthesized through the sulfation of Bisphenol A. The reaction typically involves the use of sulfur trioxide or chlorosulfonic acid as the sulfating agents. The reaction is carried out under controlled conditions to ensure the selective formation of the monosulfate derivative .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis generally follows the laboratory procedures with scale-up modifications. The process involves the use of large-scale reactors and precise control of reaction parameters to achieve high yield and purity .
Chemical Reactions Analysis
Types of Reactions: Bisphenol A monosulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert this compound back to Bisphenol A.
Substitution: The sulfate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products:
Oxidation Products: Quinones and other oxidized derivatives.
Reduction Products: Bisphenol A.
Substitution Products: Derivatives with different functional groups replacing the sulfate group.
Scientific Research Applications
Bisphenol A monosulfate has several scientific research applications:
Chemistry: Used as a model compound to study the metabolism and environmental fate of Bisphenol A.
Biology: Investigated for its endocrine-disrupting effects and its role in various biological processes.
Medicine: Studied for its potential impact on human health, particularly in relation to hormonal imbalances and reproductive health.
Industry: Used in research to develop safer alternatives to Bisphenol A and its derivatives.
Mechanism of Action
Bisphenol A monosulfate exerts its effects primarily through interaction with estrogen receptors. It mimics the action of natural hormones, binding to estrogen receptors and altering their normal function. This interaction can lead to various physiological effects, including disruption of endocrine function and potential impacts on reproductive health .
Comparison with Similar Compounds
Bisphenol A (BPA): The parent compound, widely used in plastics and resins.
Bisphenol S (BPS): An analogue with similar applications but different chemical properties.
Bisphenol F (BPF): Another analogue used in similar applications
Uniqueness: Bisphenol A monosulfate is unique due to its formation as a metabolite of Bisphenol A and its specific interactions with biological systems. Unlike its analogues, it is primarily studied for its role in metabolism and its potential endocrine-disrupting effects .
Properties
CAS No. |
267244-09-7 |
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Molecular Formula |
C15H16O5S |
Molecular Weight |
308.4 g/mol |
IUPAC Name |
[4-[2-(4-hydroxyphenyl)propan-2-yl]phenyl] hydrogen sulfate |
InChI |
InChI=1S/C15H16O5S/c1-15(2,11-3-7-13(16)8-4-11)12-5-9-14(10-6-12)20-21(17,18)19/h3-10,16H,1-2H3,(H,17,18,19) |
InChI Key |
DOJJVTGTRZSDLJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OS(=O)(=O)O |
Origin of Product |
United States |
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